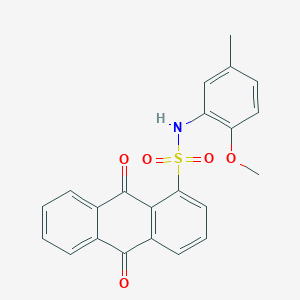![molecular formula C25H23NO3S2 B280762 N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B280762.png)
N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have several beneficial properties that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide has been found to have several biochemical and physiological effects. This compound has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Future Directions
There are several future directions for research on N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide. One possible direction is to investigate the potential therapeutic applications of this compound in the treatment of various diseases. Another possible direction is to further study the mechanism of action of this compound in order to better understand its effects on cellular processes. Additionally, future research could focus on developing new synthetic methods for this compound that are more efficient and cost-effective.
Synthesis Methods
The synthesis of N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of 2,4-dimethylthiophenol with 4-bromo-1-naphthol to form 3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthaldehyde. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form the final product.
Scientific Research Applications
N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide has been studied for its potential applications in scientific research. This compound has been found to have several beneficial properties that make it a promising candidate for further investigation.
properties
Molecular Formula |
C25H23NO3S2 |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
N-[3-(2,4-dimethylphenyl)sulfanyl-4-hydroxynaphthalen-1-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C25H23NO3S2/c1-16-8-11-19(12-9-16)31(28,29)26-22-15-24(25(27)21-7-5-4-6-20(21)22)30-23-13-10-17(2)14-18(23)3/h4-15,26-27H,1-3H3 |
InChI Key |
DDBRWNJISSPHTO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=C(C=C(C=C4)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280680.png)
![2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280681.png)
![2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280682.png)
![N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide](/img/structure/B280684.png)
![4-{Acetyl[(2,5-dibromophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280685.png)

![3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid](/img/structure/B280688.png)

![4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid](/img/structure/B280694.png)


![4-[[8-(2-Methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]sulfamoyl]benzoic acid](/img/structure/B280700.png)
![4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280701.png)
![4-[({3-[(Benzyloxy)carbonyl]-2-methyl-1-benzofuran-5-yl}amino)sulfonyl]benzoic acid](/img/structure/B280702.png)